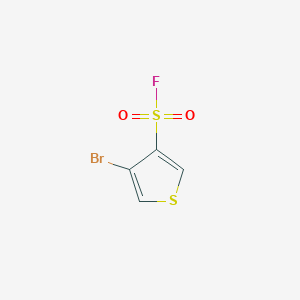

4-Bromothiophene-3-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromothiophene-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137648-83-8 . It has a molecular weight of 245.09 and its IUPAC name is this compound .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2BrFO2S2/c5-3-1-9-2-4 (3)10 (6,7)8/h1-2H .Chemical Reactions Analysis

Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Coupling Reactions

4-Bromothiophene-3-sulfonyl fluoride serves as a precursor in palladium-catalyzed coupling reactions. Kobayashi et al. (2005) demonstrated that bromothiophene derivatives undergo coupling with aryl iodides in the presence of a silver(I) nitrate/potassium fluoride system, leading to products that retain the carbon-bromine bond. This property allows for subsequent palladium-catalyzed C-C bond-forming reactions, highlighting the compound's utility in complex organic syntheses (Kobayashi, Sugie, Takahashi, Masui, & Mori, 2005).

Fluoride Sensing

In the development of sensors, this compound derivatives have been used to design specific and reversible fluoride sensors. Aboubakr et al. (2013) synthesized a sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor for anion detection, demonstrating high selectivity and reversibility for fluoride, which is significant for environmental monitoring and diagnostic applications (Aboubakr, Brisset, Siri, & Raimundo, 2013).

Synthesis of Fluorosulfonyl Compounds

Thomas and Fokin (2018) reported a regioselective synthesis of 4-fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride, showcasing the compound's versatility in synthesizing various sulfonates, sulfonamides, and sulfonic acid derivatives. This method provides access to a range of compounds otherwise difficult to synthesize, underscoring the importance of this compound in medicinal chemistry and materials science (Thomas & Fokin, 2018).

Environmental Applications

This compound and its derivatives have been explored for environmental applications, such as the destruction of persistent organic pollutants. Zhang et al. (2013) investigated the mechanochemical destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), where potassium hydroxide was found to effectively decompose these compounds, highlighting a potential application in the treatment of PFC-contaminated wastes (Zhang, Huang, Yu, Zhang, Deng, & Wang, 2013).

Wirkmechanismus

The advent of sulfur(VI) fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Among these, sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported .

Safety and Hazards

Zukünftige Richtungen

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This opens up new possibilities for the development of more efficient and diverse synthetic methods .

Eigenschaften

IUPAC Name |

4-bromothiophene-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFYAGBUDSGPDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)

![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)

![3-[2-(2,5-Dimethoxyphenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2527143.png)

![methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2527146.png)